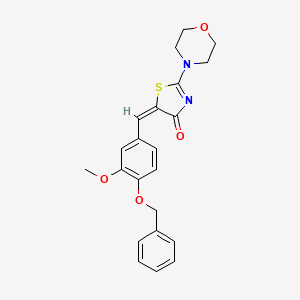

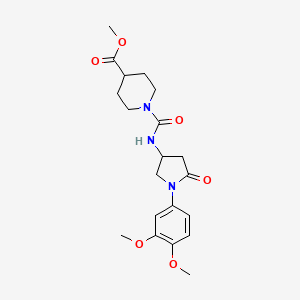

![molecular formula C22H21F2N5OS B3008263 5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-61-3](/img/structure/B3008263.png)

5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazolo[3,2-b][1,2,4]triazole core, difluorophenyl, and phenylpiperazine moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, crystal properties, and biological activities, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of complex triazole derivatives often involves multi-step reactions, including chlorination, aminisation, and coupling reactions. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative involved chlorination and aminisation from a related pyrazolo[1,5-a]pyrimidine diol precursor . Similarly, triazolo[4,3-a][1,4]diazepines were synthesized through an acid-catalyzed reaction involving hydrazino intermediates and orthoformates or orthoacetates . These methods suggest that the synthesis of the compound may also involve such strategic functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as IR spectroscopy, NMR, and X-ray diffraction. For example, the crystal structure of a chlorinated pyrazolo[1,5-a]pyrimidin-7-amine was determined to belong to the triclinic system, and its geometry was fully characterized . Similarly, the structure of a bis(triazolyl)benzene derivative was confirmed by X-ray analysis . These techniques would likely be employed to determine the precise molecular structure of the compound , ensuring the correct spatial arrangement of its various functional groups.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be diverse, depending on the substituents attached to the core structure. For example, the coupling reaction between aminopyrazol and aryl diazonium chlorides was used to synthesize triazene derivatives . This indicates that the compound may also participate in coupling reactions, potentially with diazonium salts or other electrophiles, to form new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such complex molecules are influenced by their molecular structure. The presence of halogens, like chlorine and fluorine, can affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . The triazole and triazolyl groups are known to impart stability and a certain rigidity to the molecular framework, which can be crucial for the interaction with biological targets . The compound's solubility, melting point, and stability would be key physical properties to analyze, as they are important for its practical application in biological systems.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those with structural similarities to the compound , has demonstrated promising antimicrobial properties. Bektaş et al. (2010) synthesized novel derivatives and found some to possess good or moderate activities against test microorganisms, highlighting the potential of such compounds in combating various bacterial and fungal infections (Bektaş et al., 2010).

Anticancer Agents

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents were described by Zhang et al. (2007), demonstrating their unique mechanism of tubulin inhibition. This research indicates the potential of triazole derivatives, including compounds structurally similar to the query, in developing new anticancer therapies with unique mechanisms of action (Zhang et al., 2007).

Anticonvulsant Activities

Compounds within the 1,2,4-triazole class have also been explored for their anticonvulsant activities. Wang et al. (2019) synthesized a series of derivatives and evaluated their effects against seizures, showing significant anticonvulsant properties and suggesting potential applications in treating epilepsy and related disorders (Wang et al., 2019).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, determination of its exact structure, investigation of its mechanism of action, and evaluation of its potential therapeutic applications. Given the known biological activity of triazole compounds , this compound could have potential uses in a variety of therapeutic contexts.

Propiedades

IUPAC Name |

5-[(3,4-difluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-7-8-17(23)18(24)13-15)28-11-9-27(10-12-28)16-5-3-2-4-6-16/h2-8,13,19,30H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTXFDJNXMOUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)

![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)